2-Carboxybenzaldehyde
Overview
Description
Phthalaldehydic acid, also known as 2-carboxybenzaldehyde or 2-formylbenzoic acid, is an organic compound with the molecular formula C8H6O3. It is a derivative of phthalic acid and is characterized by the presence of both an aldehyde and a carboxylic acid functional group on the benzene ring. This compound is of significant interest in organic chemistry due to its unique reactivity and applications in various fields.
Mechanism of Action
Target of Action
2-Carboxybenzaldehyde is a chemical compound that consists of a benzene ring, with an aldehyde and a carboxylic acid as substituents that are ortho to each other . It is a metabolite of the biodegradation of luoranthene using two pure bacterial strains, Pasteurella sp. IFA (B-2) and Mycobacterium sp. PYR-1 (AM) .
Mode of Action
The compound exhibits ring–chain tautomerism: the two substituents can react with each other to form 3-hydroxyphthalide, a cyclic lactol . This lactol reacts readily with Grignard reagents, forming alkyl and aryl-substituted phthalides .
Biochemical Pathways
This compound is involved in the phenanthrene degradation pathway . It has been used to synthesize a series of N-substituted isoindolinones by reductive C-N coupling and intramolecular amidation with amines .
Pharmacokinetics
It is known that the compound is soluble in water and in short-chain alcohols , which suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the formation of various compounds. For example, it can form alkyl and aryl-substituted phthalides when it reacts with Grignard reagents . It can also be used to synthesize a series of N-substituted isoindolinones .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s solubility in water and short-chain alcohols suggests that its action, efficacy, and stability may be affected by the presence of these solvents.
Biochemical Analysis
Biochemical Properties
2-Carboxybenzaldehyde is known to react readily with Grignard reagents, forming alkyl and aryl-substituted phthalides This suggests that it can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known to undergo ring-chain tautomerism to form 3-hydroxyphthalide
Preparation Methods
Phthalaldehydic acid can be synthesized through several methods:
Hydrolysis of Halogenated Precursors: One common method involves the hydrolysis of 2-bromo- or 2-chlorophthalide.
Oxidation of Naphthalene: Another method involves the oxidation of naphthalene using potassium permanganate in an alkaline medium.
Ozonization of Naphthalene: This method involves the ozonization of naphthalene followed by hydrolysis to produce phthalaldehydic acid.
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
Phthalaldehydic acid undergoes various chemical reactions due to the presence of both aldehyde and carboxylic acid functional groups:
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or anhydrides.
Major products formed from these reactions include phthalic acid, 2-hydroxymethylbenzoic acid, and various esters and amides.
Scientific Research Applications
Phthalaldehydic acid has several applications in scientific research:
Comparison with Similar Compounds
Phthalaldehydic acid is similar to other benzene derivatives with aldehyde and carboxylic acid groups, such as:
Phthalic Acid: Unlike phthalaldehydic acid, phthalic acid has two carboxylic acid groups and lacks the aldehyde group.
2-Formylbenzoic Acid: This compound is essentially the same as phthalaldehydic acid and is often used interchangeably.
3-Hydroxyphthalide: This compound has a hydroxyl group in place of the aldehyde group, leading to different reactivity and applications.
Phthalaldehydic acid is unique due to the presence of both functional groups on the benzene ring, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNFCHNNOHNJFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059490 | |
Record name | Benzoic acid, 2-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-67-5 | |
Record name | 2-Carboxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalaldehydic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Carboxybenzaldehyde | |
Source | DTP/NCI | |
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Record name | Benzoic acid, 2-formyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic acid, 2-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phthalaldehydic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.948 | |
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Record name | Phthalaldehydic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAEGSO7G3Y | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of 2-Carboxybenzaldehyde in the human body?
A1: In humans, this compound is reduced to 2-hydroxymethylbenzoic acid. This reaction is primarily catalyzed by a specific enzyme belonging to the aldo-keto reductase (AKR) superfamily, identified as a homologue of rat aflatoxin B1-aldehyde reductase (rAFAR) and termed human AFAR (hAFAR). []
Q2: What is the role of this compound dehydrogenase in bacterial phenanthrene degradation?
A2: this compound dehydrogenase is a key enzyme in the phthalate pathway of phenanthrene degradation by several bacteria. This enzyme catalyzes the oxidation of this compound to o-phthalate, a crucial step in the breakdown of phenanthrene. This enzyme is inducible, meaning its production increases when the bacteria are exposed to phenanthrene. [, , , , ]
Q3: How does the presence of mercaptoethanol affect this compound reductase activity?
A3: Research suggests that sulfhydryl compounds, like mercaptoethanol, play a crucial role in maintaining the structural integrity and catalytic activity of this compound reductase. Purification of this enzyme in the absence of mercaptoethanol leads to a loss of its ability to form 2-hydroxymethylbenzoic acid, but this activity can be restored by adding sulfhydryl compounds or bovine serum albumin. []
Q4: What is unique about the structure of rat liver AKR7A1 compared to other aldo-keto reductase superfamily members?
A4: Unlike other members of the aldo-keto reductase superfamily that have been crystallized, rat liver AKR7A1 (an enzyme that acts on this compound) exists as a dimer in its crystallized form. Furthermore, its substrate-binding pocket contains distinctive charged amino acids (Arg-231 and Arg-327), contributing to its specificity for 4-carbon acid-aldehydes like this compound. []
Q5: Are there different types of AFAR enzymes?
A5: Yes, research indicates the existence of at least two AFAR subunits in rats, rAFAR1 and rAFAR2, which can form both homodimers and heterodimers. These isoenzymes exhibit distinct substrate preferences and subcellular localizations, suggesting different roles in cellular processes. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C8H6O3, and its molecular weight is 150.13 g/mol.
Q7: Has this compound been used in the synthesis of metal-organic frameworks (MOFs)?
A7: Yes, a Schiff base derived from this compound and 4-aminobenzoic acid was successfully used in the preparation of a new cadmium-based metal-organic framework (Cd-MOF) using a sonochemical synthesis method. []
Q8: Can this compound be used as a starting material in organic synthesis?
A8: Yes, this compound is a versatile building block in organic synthesis. It has been employed in various reactions, including the Baylis-Hillman reaction, to synthesize valuable compounds like 3-alkylidene-3H-isobenzofuranones. []
Q9: What is the role of aniline in the synthesis of isobenzofuranone derivatives from this compound?
A9: Aniline can act as a promoter in the synthesis of isobenzofuranone derivatives. In reactions involving this compound and substituted acetophenones, aniline facilitates the formation of isobenzofuranones under mild conditions, offering a convenient and high-yielding synthetic route. []
Q10: What type of catalyst has shown high efficiency in the synthesis of N-substituted pyrrolidones from levulinic acid and this compound?
A10: Porous TiO2 nanosheets-supported Pt nanoparticles (Pt/P-TiO2) have demonstrated remarkable catalytic activity in the reductive amination of levulinic acid and this compound to produce various N-substituted pyrrolidones at room temperature and atmospheric hydrogen pressure. []
Q11: What analytical techniques are commonly employed to identify and quantify this compound and its metabolites?
A11: Gas chromatography-mass spectrometry (GC-MS) is widely used to analyze this compound and its metabolites in various matrices. This technique is particularly useful for identifying and quantifying the products of this compound biodegradation. [, ]
Q12: Can electrochemical methods be used to determine palladium using this compound thiosemicarbazone?
A12: Yes, the decrease in the reduction peak of this compound thiosemicarbazone, observed through techniques like differential pulse polarography (DPP), can be used to determine palladium levels. This method offers high sensitivity and has been successfully applied for analyzing palladium content in catalysts. []
Q13: What is the environmental fate of o-phthalic acid, a key metabolite of the this compound pathway?
A13: While some bacteria completely degrade phenanthrene through the o-phthalate pathway, certain species, such as Pseudomonas sp. strain PP2, excrete o-phthalic acid as a dead-end product. This highlights the potential environmental accumulation of this metabolite. []
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